2-methyl-3-(4-piperidinyloxy)Pyridine
Overview
Description
2-methyl-3-(4-piperidinyloxy)Pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidin-4-yloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-piperidinyloxy)Pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group of the pyridine is replaced by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-piperidinyloxy)Pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridine ring.
Substitution: Sodium hydride or potassium carbonate can be used as bases to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-3-carboxypyridine
Reduction: 2-Methyl-3-(piperidin-4-yloxy)piperidine
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-methyl-3-(4-piperidinyloxy)Pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-piperidinyloxy)Pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yloxy)methylpyridine
- 2-(Piperidin-4-yloxy)methylpyridine
- 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride .
Uniqueness
2-methyl-3-(4-piperidinyloxy)Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the piperidin-4-yloxy group on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-3-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-11(3-2-6-13-9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3 |
InChI Key |
YSRXVYOLINGXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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